molecular formula C7H6N2O B1426078 Pyrrolo[1,2-B]pyridazin-4(1H)-one CAS No. 888720-26-1

Pyrrolo[1,2-B]pyridazin-4(1H)-one

Cat. No. B1426078
M. Wt: 134.14 g/mol
InChI Key: QGWOZLJTLRKDOF-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-B]pyridazin-4(1H)-one is a nitrogen-containing heterocyclic compound . It has a molecular weight of 134.14 . The IUPAC name for this compound is pyrrolo[1,2-b]pyridazin-4(1H)-one .


Synthesis Analysis

A one-pot copper (II)-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from N-aminopyrroles has been developed . This tandem reaction involves a Conrad–Limpach-type reaction, including the thermal condensation of N-aminopyrroles with the carbonyl group of β-oxo esters followed by the cyclization of Schiff base intermediates .


Molecular Structure Analysis

The InChI code for Pyrrolo[1,2-B]pyridazin-4(1H)-one is 1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H . The InChI key is QGWOZLJTLRKDOF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrolo[1,2-B]pyridazin-4(1H)-one can be synthesized from N-aminopyrroles . The corresponding products could be converted directly into diverse pyrrolo[1,2-b]pyridazine for drug discovery and materials science .


Physical And Chemical Properties Analysis

Pyrrolo[1,2-B]pyridazin-4(1H)-one has a predicted density of 1.33±0.1 g/cm3 . It has a boiling point of 250.499°C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Fluorescent Properties and Synthesis

  • Pyrrolo[1,2-b]pyridazine derivatives, synthesized for the first time through 1,3-dipolar cycloaddition reactions, exhibit highly fluorescent properties. This synthesis process and the resulting fluorescent qualities have potential applications in materials science and bioimaging (Dumitrascu et al., 2008).

Electrophilic Substitutions and Structural Investigations

  • Research into Pyrrolo[1,2-b] pyridazines has revealed their capacity for electrophilic substitutions, forming mono, di, tri, or tetrasubstituted derivatives under various conditions. The related 4H-4a,7b-diazacyclopent[cd]-indenes have also been studied, expanding the understanding of their chemical properties and potential applications (Zupan, Stanovnik, & Tiŝler, 1971).

Potential in Drug Discovery

  • Pyrrolo[1,2-b]pyridazin-2-one analogs have been identified as potent inhibitors of genotype 1 HCV NS5B polymerase. The structure-based design of these compounds, such as compound 3k, demonstrates significant inhibitory activities and stability, suggesting their potential in antiviral drug discovery (Ruebsam et al., 2008).

Novel Synthetic Methods

  • A one-pot copper(II)-catalyzed tandem synthesis method for 2-substituted Pyrrolo[1,2-b]pyridazin-4(1H)-ones has been developed. This method involves a Conrad–Limpach-type reaction and is a significant advancement in the synthesis of these compounds for drug discovery and material science applications (Tan, Xiang, He, & Yang, 2015).

Cycloaddition Reactions and Compound Synthesis

  • The synthesis of Pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition reactions involving pyridazinium N-ylides and various dipolarophiles demonstrates the versatility and regioselectivity of these reactions. This contributes to the field of synthetic organic chemistry and has potential applications in the synthesis of novel compounds (Dumitrescu & Popa, 2008).

Anticancer Potential

  • Several derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and evaluated for their anticancer effects. These studies contribute to the exploration of new therapeutic agents in cancer treatment (Malinka, Redzicka, & Lozach, 2004).

Exploration in Chemical Space

  • The exploration of unconquered chemical space, including the synthesis of various heterocyclic compounds like Pyrrolo[1,2-B]pyridazin-4(1H)-one, contributes significantly to the expansion of chemical diversity. This exploration is vital for discovering new substances with potential applications in various scientific fields (Thorimbert, Botuha, & Passador, 2018).

Safety And Hazards

Pyrrolo[1,2-B]pyridazin-4(1H)-one has been classified with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

The synthetic methods and biological activities of pyrrolopyrazine derivatives, including Pyrrolo[1,2-B]pyridazin-4(1H)-one, will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1H-pyrrolo[1,2-b]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWOZLJTLRKDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725560
Record name Pyrrolo[1,2-b]pyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-B]pyridazin-4(1H)-one

CAS RN

888720-26-1
Record name Pyrrolo[1,2-b]pyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate (206 mg, 1.0 mmol), NaCl (64 mg, 1.1 mmol), water (0.054 mL, 3.0 mmol) and DMSO (2 mL) was heated at 150° C. for 3 hours. At the end of the reaction DMSO was distilled off and the residue was purified by silica gel flash chromatography (eluted with 1–10% EtOAc/CH2Cl2) to give the title compound (90 mg, 67%) as a light yellow solid.
Quantity
206 mg
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64 mg
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0.054 mL
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2 mL
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0 (± 1) mol
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Yield
67%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid was dissolved in dimethyl sulfoxide (110 mL) and heated at 150° C. for 1 hour. After removing the solvent by distillation under reduced pressure, the resulting residue was purified by silica gel chromatography (5% ethyl acetate in dichloromethane) to give the target compound (5.3 g, 39.5 mmol, 74% yield).
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110 mL
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Yield
74%

Synthesis routes and methods IV

Procedure details

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate (412 mg, 2.00 mmol), sodium chloride (200 mg), water (1 mL), and DMSO (1 mL) were heated at 150° C. for 3 hours. The solvent was concentrated in vacuo and the residue was purified using 0-50% EtOAc/Hexanes to provide pyrrolo[1,2-b]pyridazin-4(1H)-one. MS: Found M+H+=135.
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412 mg
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200 mg
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1 mL
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrrolo[1,2-B]pyridazin-4(1H)-one
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Reactant of Route 6
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Citations

For This Compound
1
Citations
C Tan, H Xiang, Q He, C Yang - European Journal of Organic …, 2015 - Wiley Online Library
A one‐pot copper(II)‐catalyzed tandem synthesis of 2‐substituted pyrrolo[1,2‐b]pyridazin‐4(1H)‐ones from N‐aminopyrroles was developed. This tandem reaction involves a Conrad–…

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